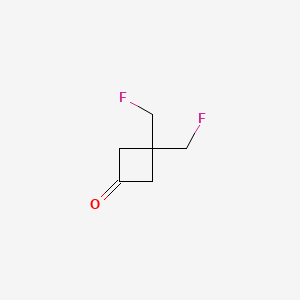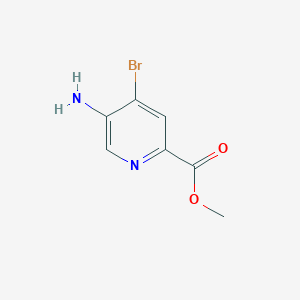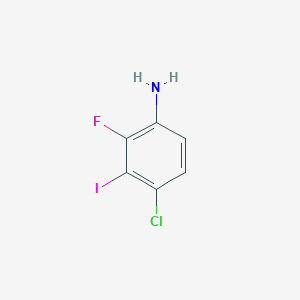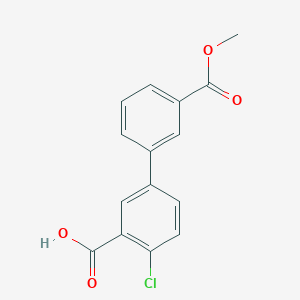
2-Chloro-5-(3-methoxycarbonylphenyl)benzoic acid
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of 2-Chloro-5-(3-methoxycarbonylphenyl)benzoic acid is represented by the linear formula C15H11ClO4 . The InChI code for this compound is 1S/C9H7ClO4/c1-14-9(13)5-2-3-7(10)6(4-5)8(11)12/h2-4H,1H3,(H,11,12) and the InChI key is YHXPAIMKXLFOOT-UHFFFAOYSA-N .Aplicaciones Científicas De Investigación
1. Synthesis of SGLT2 Inhibitors
- Application Summary: 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a derivative of 2-Chloro-5-(3-methoxycarbonylphenyl)benzoic acid, is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .
- Methods of Application: The synthesis process involves six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .
- Results: The preparation was run successfully on approximately 70 kg/batch with the total yield of 24%. This practical process was demonstrated to be scalable with a great yield and significant cost reduction .
2. Synthesis of Mesalamine
- Application Summary: 2-Chloro-5-nitrobenzoic acid, a derivative of 2-Chloro-5-(3-methoxycarbonylphenyl)benzoic acid, is used as the starting material for the large-scale production of mesalamine, an anti-inflammatory agent .
- Methods of Application: This one-pot method involves the conversion of a chloro group into a hydroxyl group using aqueous KOH solution, followed by the reduction of a nitro group to amine using Pd/C .
- Results: The method resulted in excellent conversion (99.3%), high yield (93%), cost effectiveness and validated results for benign, large-scale production .
3. Catalytic Protodeboronation of Pinacol Boronic Esters
- Application Summary: Pinacol boronic esters, which can be synthesized from 2-Chloro-5-(3-methoxycarbonylphenyl)benzoic acid, are highly valuable building blocks in organic synthesis. They are used in the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters .
- Methods of Application: The process involves a radical approach to catalytic protodeboronation, paired with a Matteson–CH2–homologation .
- Results: The protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation. The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .
4. Synthesis of Therapeutic SGLT2 Inhibitors
- Application Summary: 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a derivative of 2-Chloro-5-(3-methoxycarbonylphenyl)benzoic acid, is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .
- Methods of Application: The synthesis process involves six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .
- Results: The preparation was run successfully on approximately 70 kg/batch with the total yield of 24%. This practical process was demonstrated to be scalable with a great yield and significant cost reduction .
5. Amination of 2-Chloro-5-Nitrobenzoic Acid
- Application Summary: A series of N-arylanthranilic acid derivatives were synthesized by amination of 2-chloro-5-nitrobenzoic acid with various arylamine in superheated water with potassium carbonate as base .
- Methods of Application: The process involves the conversion of a chloro group into a hydroxyl group using aqueous KOH solution, followed by the reduction of a nitro group to amine .
- Results: Good yields were achieved within 2-3 hours .
6. Synthesis of Therapeutic SGLT2 Inhibitors
- Application Summary: 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a derivative of 2-Chloro-5-(3-methoxycarbonylphenyl)benzoic acid, is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .
- Methods of Application: The synthesis process involves six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .
- Results: The preparation was run successfully on approximately 70 kg/batch with the total yield of 24%. This practical process was demonstrated to be scalable with a great yield and significant cost reduction .
Safety And Hazards
Propiedades
IUPAC Name |
2-chloro-5-(3-methoxycarbonylphenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO4/c1-20-15(19)11-4-2-3-9(7-11)10-5-6-13(16)12(8-10)14(17)18/h2-8H,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRBOSVRLRLPUMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00690687 | |
| Record name | 4-Chloro-3'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00690687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(3-methoxycarbonylphenyl)benzoic acid | |
CAS RN |
1262009-62-0 | |
| Record name | 4-Chloro-3'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00690687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



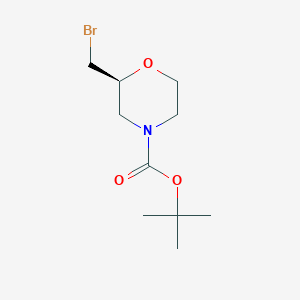
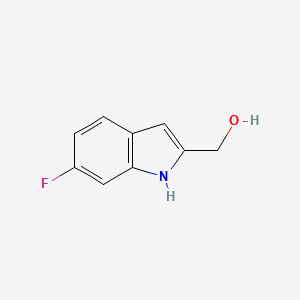
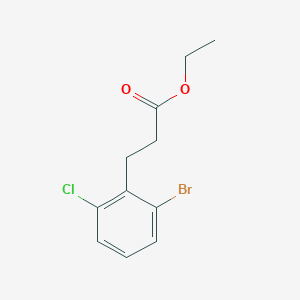
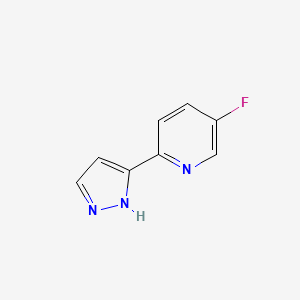
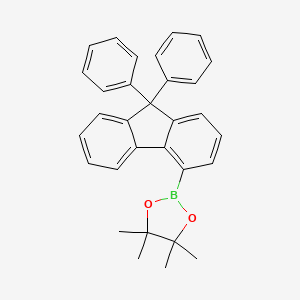
![{4-[4-(Piperidinocarbonyl)phenyl]phenyl}acetic acid](/img/structure/B1454757.png)
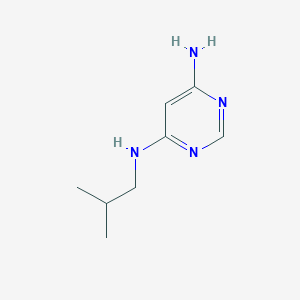
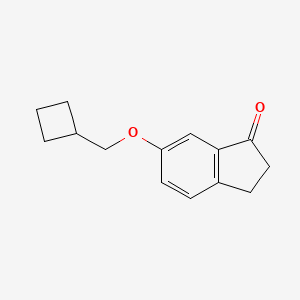

![[1,2,4]Triazolo[1,5-a]pyridin-7-ylmethanamine](/img/structure/B1454766.png)
